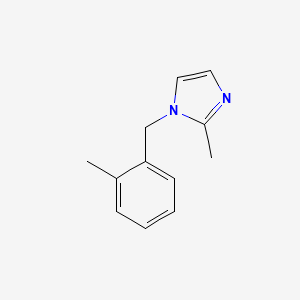

2-methyl-1-(2-methylbenzyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex imidazole derivatives often involves multiple steps and various reagents . A study on the synthesis of benzimidazole derivatives, which are structurally similar to imidazoles, used a combination of various physicochemical, steric, electronic, and structural molecular descriptors . Another study synthesized benzimidazolium salts from the reaction of 1-(2-methyl-1,4-benzodioxane)benzimidazole and various aryl chlorides .Molecular Structure Analysis

The molecular structure of “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would likely be complex due to the presence of multiple functional groups. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms. The presence of the methyl and benzyl groups would add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Alcohols, for example, can undergo a variety of reactions, including conversion into alkyl halides, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the imidazole ring might influence its solubility, boiling point, and other physical properties .Aplicaciones Científicas De Investigación

Antihypertensive Compounds Development

Nonpeptide angiotensin II receptor antagonists have been prepared, showcasing the role of imidazole derivatives in the development of potent, orally active antihypertensive medications. The structural modification of imidazole compounds, such as replacing the carboxylic acid group with acidic isosteres, has resulted in significant advancements in hypertension treatment, as exemplified by the development of DuP 753 (Carini et al., 1991).

Ferroelectric and Antiferroelectric Materials

Imidazole units have demonstrated substantial potential in the development of ferroelectric and antiferroelectric materials. Their proton donor and acceptor moieties bind molecules into a dipolar chain, enabling bistable electric polarity and electrical switchability through proton tautomerization. This discovery opens up new avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

High-Temperature Proton-Conducting Polymer Electrolytes

The addition of imidazole and 1-methyl imidazole to polybenzimidazole equilibrated with phosphoric acid has been shown to enhance the conductivity of high-temperature proton-conducting polymer electrolytes. This application is critical for the development of fuel cells, demonstrating the role of imidazole derivatives in advancing energy technologies (Schechter & Savinell, 2002).

N-Heterocyclic Carbenes in Organic Synthesis

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes derived from imidazole, have been employed as efficient catalysts in transesterification and acylation reactions. These catalysts facilitate the transformation of esters and alcohols at low loadings and room temperature, highlighting the versatility of imidazole derivatives in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Gastric H+/K+-ATPase Inhibitors

Imidazole derivatives have been synthesized and investigated as potent inhibitors of gastric H+/K+-ATPase, offering new possibilities for treating conditions related to excessive stomach acid production. These compounds' structure-activity relationships indicate that specific substitutions on the imidazole moiety can lead to highly active compounds with favorable chemical stability (Yamada et al., 1996).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For instance, some chemicals are flammable and require precautions such as keeping away from heat, sparks, open flames, and hot surfaces .

Direcciones Futuras

The future directions for research on “2-methyl-1-(2-methylbenzyl)-1H-imidazole” could involve exploring its potential applications in various fields. For instance, benzimidazole derivatives have been found to have a broad range of pharmacological effects, which could be an interesting area for future research . Additionally, the development of new synthetic methods for producing imidazole derivatives could also be a promising direction .

Propiedades

IUPAC Name |

2-methyl-1-[(2-methylphenyl)methyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-5-3-4-6-12(10)9-14-8-7-13-11(14)2/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYKHBLFYJGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)

![Ethyl 5-(4-nitrophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)

![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)

![propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2754972.png)

![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2754978.png)